molecular formula C17H26N2O2 B5003134 2-[cyclohexyl(methyl)amino]-N-(2-ethoxyphenyl)acetamide

2-[cyclohexyl(methyl)amino]-N-(2-ethoxyphenyl)acetamide

Cat. No.: B5003134
M. Wt: 290.4 g/mol
InChI Key: MUHFDSZPOCRTKV-UHFFFAOYSA-N
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Description

2-[cyclohexyl(methyl)amino]-N-(2-ethoxyphenyl)acetamide is an organic compound with the molecular formula C17H26N2O2 and a molecular weight of 290.41 g/mol . This compound is known for its unique chemical structure, which includes a cyclohexyl group, a methylamino group, and an ethoxyphenyl group attached to an acetamide backbone. It is used in various scientific research applications due to its distinctive properties.

Properties

IUPAC Name

2-[cyclohexyl(methyl)amino]-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-3-21-16-12-8-7-11-15(16)18-17(20)13-19(2)14-9-5-4-6-10-14/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHFDSZPOCRTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN(C)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cyclohexyl(methyl)amino]-N-(2-ethoxyphenyl)acetamide typically involves the reaction of cyclohexylmethylamine with 2-ethoxyphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, industrial methods may involve the use of catalysts to speed up the reaction and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[cyclohexyl(methyl)amino]-N-(2-ethoxyphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

2-[cyclohexyl(methyl)amino]-N-(2-ethoxyphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[cyclohexyl(methyl)amino]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[cyclohexyl(methyl)amino]-N-(2-ethoxyphenyl)acetamide is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

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